1-Oxoisoquinoline-2(1H)-carbonitrile
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Overview
Description
1-Oxoisoquinoline-2(1H)-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a carbonitrile group at the second position and an oxo group at the first position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxoisoquinoline-2(1H)-carbonitrile can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . . These reactions typically require strong acids or bases as catalysts and are prone to the formation of isomers and side products.
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often involves green chemistry approaches to minimize environmental impact. Methods such as metal-catalyzed reactions and catalyst-free processes in water have been developed to improve the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Oxoisoquinoline-2(1H)-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 1-hydroxyisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, 1-hydroxyisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
1-Oxoisoquinoline-2(1H)-carbonitrile has a wide range of applications in scientific research:
- **Chemistry
Properties
Molecular Formula |
C10H6N2O |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-oxoisoquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-12-6-5-8-3-1-2-4-9(8)10(12)13/h1-6H |
InChI Key |
ODZZBFSRMZTTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)C#N |
Origin of Product |
United States |
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